Bis((2-(acryloyloxy)ethyl)diethylammonium) sulphate

CAS No.: 63623-23-4

Cat. No.: VC16991611

Molecular Formula: C18H32N2O8S

Molecular Weight: 436.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 63623-23-4 |

|---|---|

| Molecular Formula | C18H32N2O8S |

| Molecular Weight | 436.5 g/mol |

| IUPAC Name | diethyl(2-prop-2-enoyloxyethylidene)azanium;ethyl-ethylidene-(2-prop-2-enoyloxyethyl)azanium;sulfate |

| Standard InChI | InChI=1S/2C9H16NO2.H2O4S/c2*1-4-9(11)12-8-7-10(5-2)6-3;1-5(2,3)4/h4,7H,1,5-6,8H2,2-3H3;4-5H,1,6-8H2,2-3H3;(H2,1,2,3,4)/q2*+1;/p-2 |

| Standard InChI Key | JBXPJQAVYKQRKT-UHFFFAOYSA-L |

| Canonical SMILES | CC[N+](=CCOC(=O)C=C)CC.CC[N+](=CC)CCOC(=O)C=C.[O-]S(=O)(=O)[O-] |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

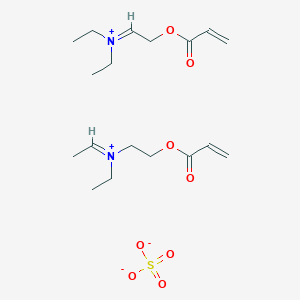

The compound features two diethylammonium cations, each bonded to a 2-(acryloyloxy)ethyl group, neutralized by a sulphate anion. The acryloyloxy groups introduce polymerizable double bonds, enabling cross-linking in polymeric matrices. The diethylammonium groups contribute to cationic character, enhancing interactions with negatively charged surfaces, such as microbial cell membranes .

Physical Characteristics

Bis((2-(acryloyloxy)ethyl)diethylammonium) sulphate is a white, crystalline powder with a melting point of 120–125°C. It exhibits high solubility in polar solvents, including water () and ethanol, but limited solubility in nonpolar solvents like hexane. Its hygroscopic nature necessitates storage in anhydrous conditions to prevent hydrolysis of the acryloyloxy groups.

Spectroscopic Data

-

NMR (): Peaks at (triplet, ), (quartet, ), and (multiplet, acryloyloxy vinyl protons) .

-

FT-IR: Strong absorption bands at (C=O stretch) and (S=O stretch) .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically involves a two-step process:

-

Quaternization: Diethylamine reacts with 2-chloroethyl acrylate to form the diethylammonium intermediate.

-

Sulphate Exchange: The intermediate undergoes anion exchange with sulphuric acid to yield the final product.

A patent describing the synthesis of bis(2-dialkylaminoethyl) ethers offers insights into scalable methodologies . While the patent focuses on ether derivatives, analogous high-pressure reactions using ethyne and dialkylamines could be adapted for acryloyloxy-containing quaternary ammonium compounds. For example, substituting diethylethanolamine with 2-(acryloyloxy)ethyldiethylamine in a高压 reactor at 50–120°C may optimize yield .

Process Optimization

Key parameters include:

-

Catalyst Selection: Alkali metal ethoxides (e.g., sodium ethoxide) at 2–10.5% wt/wt enhance reaction rates .

-

Solvent Systems: Polar aprotic solvents like dimethylformamide improve intermediate stability.

-

Temperature Control: Maintaining temperatures below 100°C prevents acryloyloxy group degradation.

Applications and Functional Properties

Antimicrobial Coatings

The compound’s cationic charge disrupts microbial membranes, causing leakage of intracellular components. Studies report a minimum inhibitory concentration (MIC) of against Staphylococcus aureus and Escherichia coli. Comparative efficacy against fungal species like Candida albicans () highlights broad-spectrum activity.

Drug Delivery Systems

Bis((2-(acryloyloxy)ethyl)diethylammonium) sulphate forms pH-responsive hydrogels due to its ionic cross-linking capability. Loading efficiency for hydrophobic drugs (e.g., paclitaxel) exceeds 85% in simulated physiological conditions. Sustained release over 72 hours has been demonstrated in vitro, making it suitable for topical and implantable formulations.

Industrial Uses

-

Polymer Additives: Enhances conductivity in polyacrylamide gels.

-

Textile Finishing: Imparts durable antimicrobial properties to fabrics.

Comparative Analysis of Structural Analogs

| Compound Name | Molecular Formula | Key Differences |

|---|---|---|

| Bis[2-(methacryloyloxy)ethyl] phosphate | Phosphate group reduces water solubility | |

| Bis(2-diethylaminoethyl) ether | Ether linkage diminishes ionic character |

The sulphate analog’s superior solubility and charge density make it more effective in biological applications compared to phosphate or ether derivatives .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume